

glycocitrine I molecular formula C₂₀H₂₁NO₄

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *glycocitrine I*

Cat. No.: B1641714

[Get Quote](#)

Glycocitrine I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocitrine I is a naturally occurring acridone alkaloid with the molecular formula C₂₀H₂₁NO₄. Isolated from various plant species within the Rutaceae family, this compound has garnered interest for its potential biological activities. This document provides a comprehensive overview of the available technical data on **glycocitrine I**, including its physicochemical properties, natural sources, and reported biological activities. A generalized experimental protocol for its isolation is presented, alongside a logical workflow for its characterization. Currently, detailed information regarding its specific signaling pathways and total chemical synthesis is not extensively available in the public domain.

Physicochemical Properties and Identification

Glycocitrine I is classified as an acridone alkaloid, characterized by a core acridine ring system with a ketone group.^[1] Its key identifiers and properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₁ NO ₄	[2] [3]
Molecular Weight	339.39 g/mol	[2] [3]
CAS Number	82354-36-7	[2] [3] [4]
SMILES	O=C1C2=C(N(C)C3=C(C/C=C(C)\C)C(OC)=CC(O)=C31)C(O)=CC=C2	[3]
InChIKey	Not available in search results	
Compound Class	Acridone Alkaloid	[1]

Natural Sources

Glycocitrine I is a secondary metabolite found in a variety of plants, primarily within the Rutaceae family. Its presence has been documented in the following species:

Plant Species	Part of Plant
Glycosmis arborea (Retz.) Corrêa	Not specified
Glycosmis citrifolia	Root and stem bark
Severinia buxifolia	Root bark
Atalantia buxifolia	Not specified
Citrus aurantium (Sour Orange)	Not specified
Citrus grandis (Pomelo)	Not specified
Citrus paradisi (Grapefruit)	Not specified
Citrus maxima f. buntan	Stem bark

Biological Activity

Preliminary studies have indicated that **glycocitrine I** possesses antimicrobial and antimalarial properties. The available quantitative data on its biological activity is presented below.

Activity Type	Assay Details	Result
Antimicrobial	Interferes with microbial cell membrane integrity, leading to increased permeability.	Promising antimicrobial activity.[2]
Antimalarial	In vitro suppression of <i>Plasmodium yoelii</i>	96 ± 4% suppression at 10 µg/ml.[5]
Cytotoxicity	MTT assay against human MDA-MB-231 breast cancer cells.	IC50 > 40 µM.[3]
Cytotoxicity	Against two unnamed human cancer cell lines.	Found to be cytotoxic.[6]

Experimental Protocols

Generalized Isolation Protocol

A specific, detailed experimental protocol for the isolation of **glycocitrine I** is not readily available in the reviewed literature. However, based on general descriptions for the isolation of acridone alkaloids from *Severinia buxifolia* and *Glycosmis* species, a generalized workflow can be proposed.[7][8]

Objective: To isolate **glycocitrine I** from plant material.

Materials:

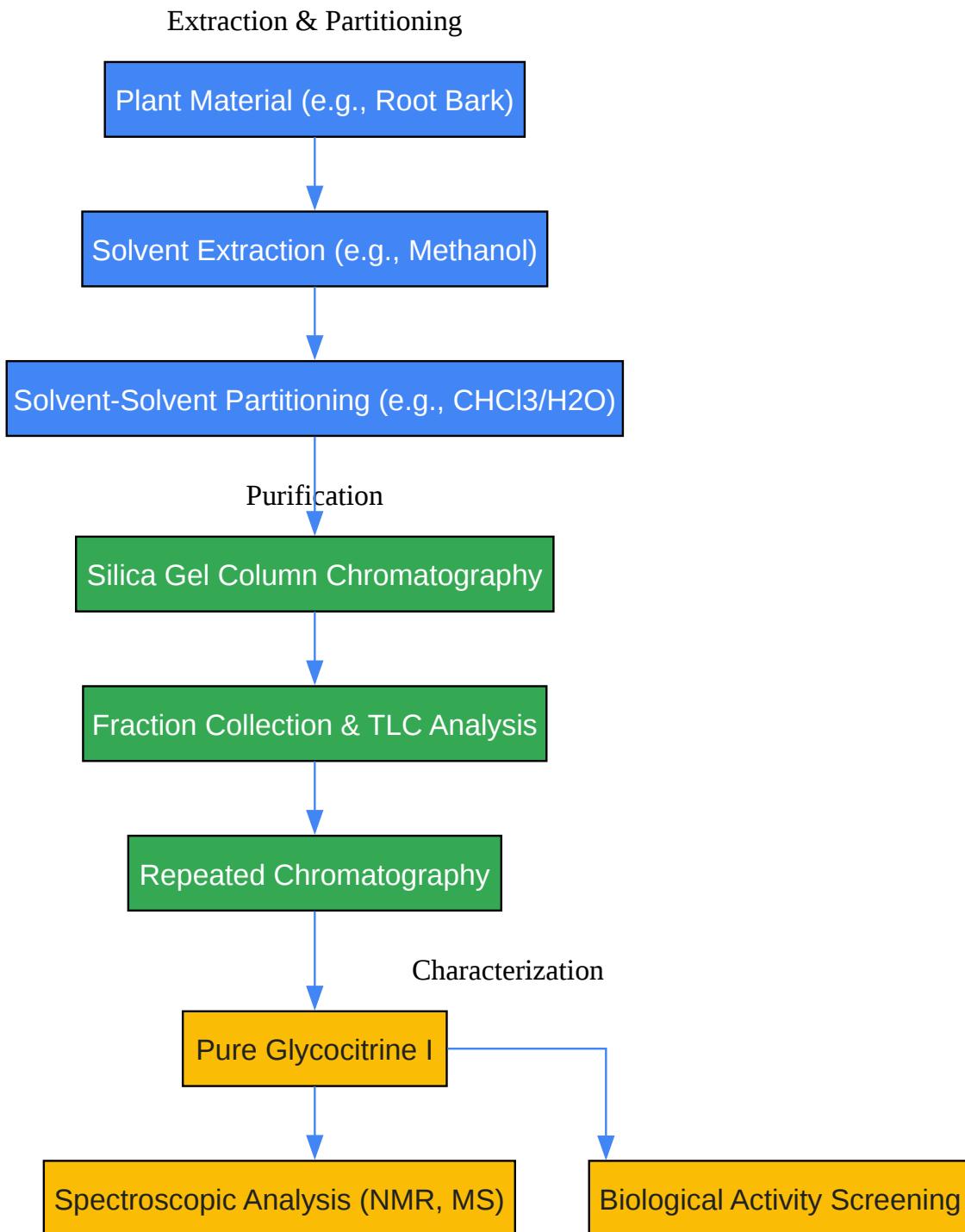
- Dried and powdered plant material (e.g., root bark of *Severinia buxifolia*)
- Methanol (MeOH)
- Chloroform (CHCl₃)
- Distilled water (H₂O)

- Silica gel for column chromatography
- Appropriate solvents for elution (e.g., n-hexane, ethyl acetate (EtOAc), acetone (Me₂CO))
- Rotary evaporator
- Chromatography columns
- Thin Layer Chromatography (TLC) plates and developing chamber
- UV lamp for visualization

Procedure:

- Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
- Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with chloroform. The chloroform layer, which would contain compounds of medium polarity like **glycocitrine I**, is separated.
- Column Chromatography: The chloroform-soluble fraction is concentrated and subjected to silica gel column chromatography.
- Gradient Elution: The column is eluted with a solvent gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar R_f values are pooled.
- Purification: The fraction containing **glycocitrine I** (as identified by comparison with a reference standard or by spectroscopic methods) is further purified by repeated column chromatography, potentially using a different solvent system (e.g., CHCl₃–Me₂CO), to yield the pure compound.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).


Signaling Pathways

There is currently no specific information available in the public domain literature detailing the signaling pathways modulated by **glycocitrine I**. Further research is required to elucidate its mechanism of action at the molecular level.

Visualizations

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **glycocitrine I** from a plant source.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and characterization of **glycocitrine I**.

Conclusion

Glycocitrine I is an acridone alkaloid with demonstrated in vitro antimalarial and potential antimicrobial activities. While its basic chemical and physical properties are documented, and a general isolation procedure can be outlined, further research is necessary to develop a specific and optimized isolation protocol, explore its total synthesis, and, most importantly, to understand its molecular mechanism of action and the specific signaling pathways it may modulate. Such studies will be crucial for evaluating its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: Showing NP-Card for Glycocitrine-I (NP0066649) [np-mrd.org]
- 2. Glycocitrine I | 82354-36-7 | HDA35436 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycocitrine I | TargetMol [targetmol.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- To cite this document: BenchChem. [glycocitrine I molecular formula C₂₀H₂₁NO₄]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1641714#glycocitrine-i-molecular-formula-c20h21no4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com